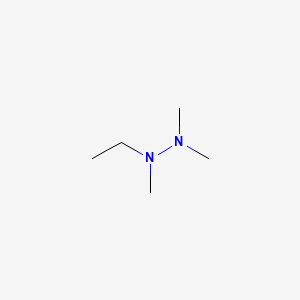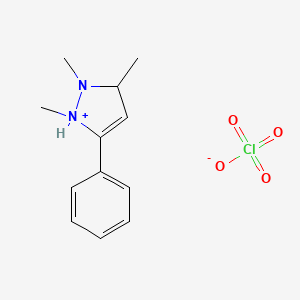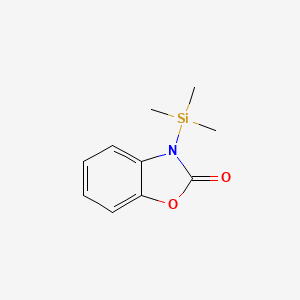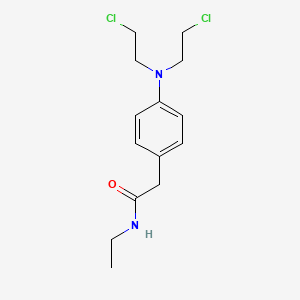
Acetamide, 2-(p-(bis(2-chloroethyl)amino)phenyl)-N-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(p-(bis(2-chloroethyl)amino)phenyl)-N-ethyl- is a compound known for its significant applications in the field of medicinal chemistry. This compound is structurally related to nitrogen mustard alkylating agents, which are used in chemotherapy for treating various types of cancers. The presence of bis(2-chloroethyl)amino groups in its structure makes it a potent agent for DNA alkylation, leading to its use in cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(p-(bis(2-chloroethyl)amino)phenyl)-N-ethyl- typically involves the reaction of 2-chloroethylamine with p-nitroaniline to form an intermediate, which is then reduced to the corresponding amine. This amine is further reacted with ethyl chloroacetate to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the safety of the process, given the toxic nature of the intermediates and final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-(p-(bis(2-chloroethyl)amino)phenyl)-N-ethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium on carbon and hydrogen gas are typically used for reduction reactions.
Substitution: Nucleophiles such as thiols and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include various amine derivatives, oxidized compounds, and substituted products, depending on the reagents and conditions used .
Applications De Recherche Scientifique
Acetamide, 2-(p-(bis(2-chloroethyl)amino)phenyl)-N-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its effects on cellular processes and DNA interactions.
Medicine: It is used in the development of chemotherapeutic agents for cancer treatment.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Acetamide, 2-(p-(bis(2-chloroethyl)amino)phenyl)-N-ethyl- involves the alkylation of DNA. The bis(2-chloroethyl)amino groups form covalent bonds with the DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in the inhibition of cell division and induces apoptosis in cancer cells. The molecular targets include guanine bases in the DNA, and the pathways involved are primarily related to DNA damage response and repair mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: Another nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Similar in structure and used for treating multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.
Uniqueness
Acetamide, 2-(p-(bis(2-chloroethyl)amino)phenyl)-N-ethyl- is unique due to its specific structure, which allows for targeted DNA alkylation with high efficiency. Its ethyl group provides additional stability and specificity in its interactions with DNA, making it a potent chemotherapeutic agent .
Propriétés
Numéro CAS |
40068-20-0 |
|---|---|
Formule moléculaire |
C14H20Cl2N2O |
Poids moléculaire |
303.2 g/mol |
Nom IUPAC |
2-[4-[bis(2-chloroethyl)amino]phenyl]-N-ethylacetamide |
InChI |
InChI=1S/C14H20Cl2N2O/c1-2-17-14(19)11-12-3-5-13(6-4-12)18(9-7-15)10-8-16/h3-6H,2,7-11H2,1H3,(H,17,19) |
Clé InChI |
DNWYNHYCHKJTPX-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


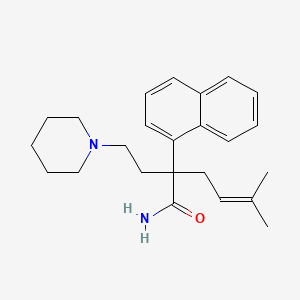
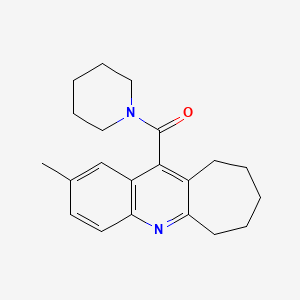
![2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14666200.png)
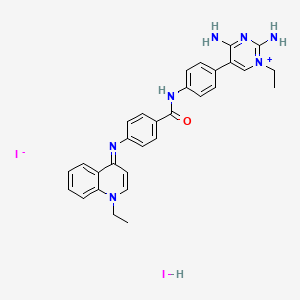
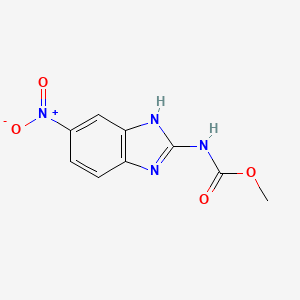
![7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B14666222.png)
![3-Oxo-3lambda~5~-pyrido[2,3-d]pyrimidine](/img/structure/B14666224.png)
![4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14666230.png)
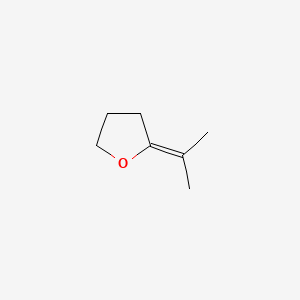
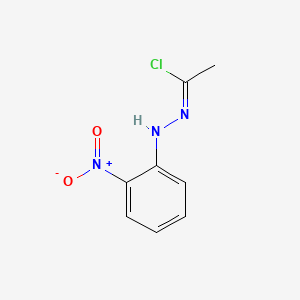
![1-Benzyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14666266.png)
